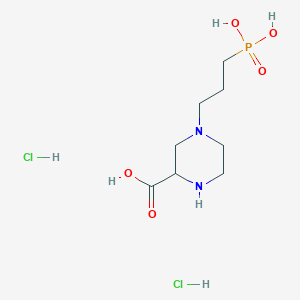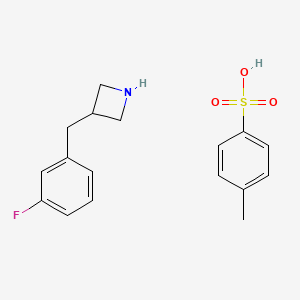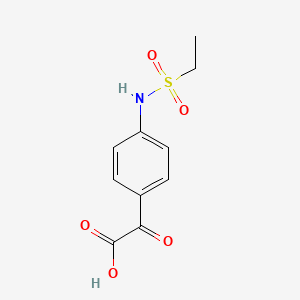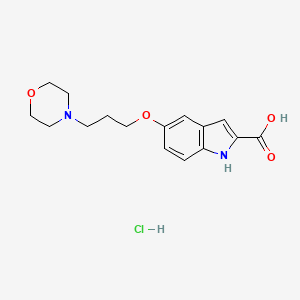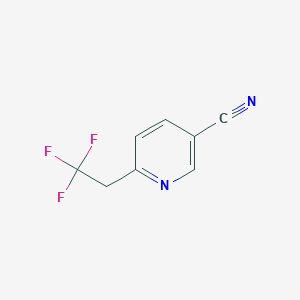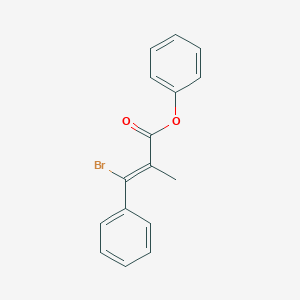
Phenyl 3-bromo-2-methyl-3-phenylacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 3-bromo-2-methyl-3-phenylacrylate is an organic compound with the molecular formula C11H11BrO2 It is a derivative of acrylate, characterized by the presence of a bromine atom and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 3-bromo-2-methyl-3-phenylacrylate typically involves the bromination of methyl 3-phenylacrylate. One common method is the addition of bromine to the double bond of methyl 3-phenylacrylate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products .
化学反応の分析
Types of Reactions: Phenyl 3-bromo-2-methyl-3-phenylacrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones .
科学的研究の応用
Phenyl 3-bromo-2-methyl-3-phenylacrylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of Phenyl 3-bromo-2-methyl-3-phenylacrylate involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, making it a valuable intermediate in organic synthesis. The phenyl groups enhance the compound’s stability and reactivity, allowing it to interact with various biological and chemical systems .
類似化合物との比較
Methyl 2-bromo-3-phenylacrylate: Similar in structure but lacks the methyl group at the 2-position.
Phenacyl Bromide: Another brominated compound used in organic synthesis, but with different reactivity and applications.
Uniqueness: Phenyl 3-bromo-2-methyl-3-phenylacrylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and phenyl groups makes it a versatile intermediate in various synthetic pathways .
特性
分子式 |
C16H13BrO2 |
|---|---|
分子量 |
317.18 g/mol |
IUPAC名 |
phenyl (Z)-3-bromo-2-methyl-3-phenylprop-2-enoate |
InChI |
InChI=1S/C16H13BrO2/c1-12(15(17)13-8-4-2-5-9-13)16(18)19-14-10-6-3-7-11-14/h2-11H,1H3/b15-12- |
InChIキー |
MSXIDSPFRKJUQX-QINSGFPZSA-N |
異性体SMILES |
C/C(=C(\C1=CC=CC=C1)/Br)/C(=O)OC2=CC=CC=C2 |
正規SMILES |
CC(=C(C1=CC=CC=C1)Br)C(=O)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


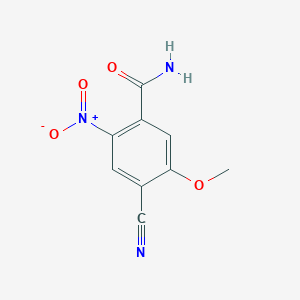
![2-Bromo-4,6,7-trichlorobenzo[d]thiazole](/img/structure/B12952799.png)
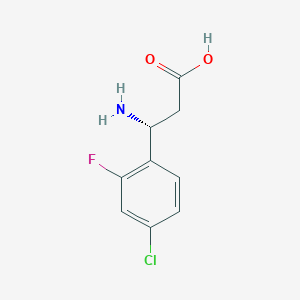


![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12952811.png)

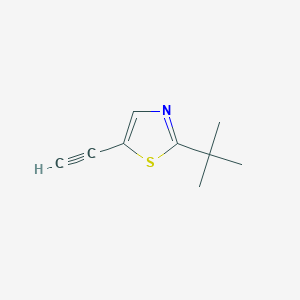
![3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde](/img/structure/B12952839.png)
